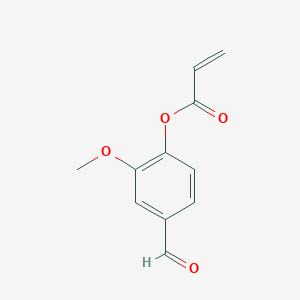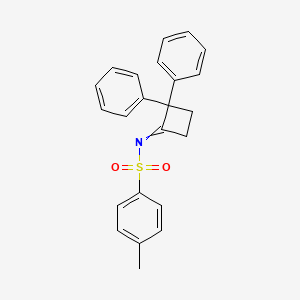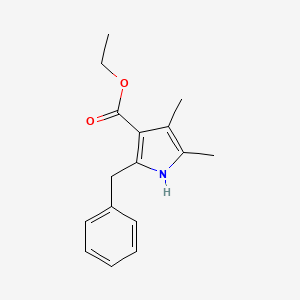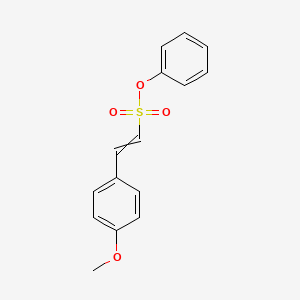![molecular formula C14H20O4 B12613101 4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one CAS No. 873000-27-2](/img/structure/B12613101.png)
4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one is a complex organic compound that features a furan ring, a dioxolane ring, and a butanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanol with a furan derivative under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as oxidation and substitution, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways. For example, the furan ring may interact with aromatic amino acids in proteins, while the dioxolane ring can form hydrogen bonds with polar residues.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring.
2-Methyl-1,3-dioxolane: Shares the dioxolane moiety but lacks the furan and butanone groups.
Furan-2-carboxaldehyde: Contains the furan ring but differs in other functional groups.
Uniqueness
4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
873000-27-2 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
4-[5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl]butan-2-one |
InChI |
InChI=1S/C14H20O4/c1-11(15)3-4-12-5-6-13(18-12)7-8-14(2)16-9-10-17-14/h5-6H,3-4,7-10H2,1-2H3 |
Clave InChI |
YYVZKGWTALLLLV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1=CC=C(O1)CCC2(OCCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol](/img/structure/B12613023.png)
![5-Oxaspiro[3.5]nonan-1-one](/img/structure/B12613026.png)
![4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine](/img/structure/B12613039.png)

methanone](/img/structure/B12613042.png)

![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12613057.png)

![3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-](/img/structure/B12613066.png)

![2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12613075.png)
![[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol](/img/structure/B12613084.png)


